molecular formula C10H14ClNOSi B11880918 3-Chloro-N-(trimethylsilyl)benzamide CAS No. 61511-48-6

3-Chloro-N-(trimethylsilyl)benzamide

Cat. No.: B11880918
CAS No.: 61511-48-6
M. Wt: 227.76 g/mol
InChI Key: WSRDVBAZBHDVSV-UHFFFAOYSA-N
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Description

3-Chloro-N-(trimethylsilyl)benzamide: is an organic compound with the chemical formula C10H14ClNOSi It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an N-(trimethylsilyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(trimethylsilyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with trimethylsilylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(trimethylsilyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding benzamide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.

    Hydrolysis: The primary product is 3-chlorobenzamide.

Scientific Research Applications

Chemistry: 3-Chloro-N-(trimethylsilyl)benzamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: While specific biological applications are not extensively documented, compounds similar to this compound are often explored for their potential biological activity, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(trimethylsilyl)benzamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through its functional groups. The chlorine atom and the trimethylsilyl group can participate in different types of chemical interactions, influencing the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

    3-Chlorobenzamide: Similar structure but lacks the trimethylsilyl group.

    N-(Trimethylsilyl)benzamide: Similar structure but lacks the chlorine atom.

    Benzamide: The parent compound without any substitutions.

Uniqueness: 3-Chloro-N-(trimethylsilyl)benzamide is unique due to the presence of both the chlorine atom and the trimethylsilyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61511-48-6

Molecular Formula

C10H14ClNOSi

Molecular Weight

227.76 g/mol

IUPAC Name

3-chloro-N-trimethylsilylbenzamide

InChI

InChI=1S/C10H14ClNOSi/c1-14(2,3)12-10(13)8-5-4-6-9(11)7-8/h4-7H,1-3H3,(H,12,13)

InChI Key

WSRDVBAZBHDVSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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